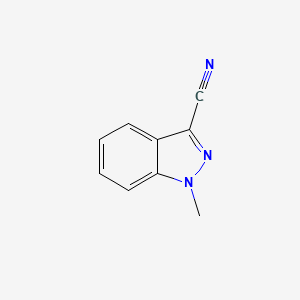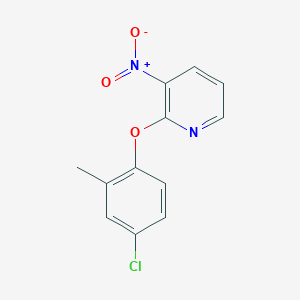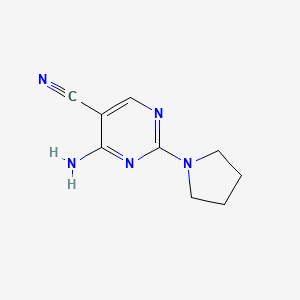
1-Methyl-1h-indazole-3-carbonitrile
Descripción general
Descripción
“1-Methyl-1h-indazole-3-carbonitrile” is a chemical compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of indazoles, including “1-Methyl-1h-indazole-3-carbonitrile”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “1-Methyl-1h-indazole-3-carbonitrile” is C9H7N3. Its average mass is 157.172 Da and its monoisotopic mass is 157.063995 Da .Chemical Reactions Analysis
Indazoles, including “1-Methyl-1h-indazole-3-carbonitrile”, can be synthesized through various methods such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyrimidine and Annulated Pyrimidine Fused Indazole Derivatives
Research by Yakaiah et al. (2008) explored the synthesis of pyrimidine fused indazole derivatives, including derivatives of indazole regioisomers, using a catalytic process. This study demonstrated the potential for creating new chemical structures with indazole derivatives for various applications, including antimicrobial activities (Yakaiah et al., 2008).
Development of Tricyclic Pyrimido[1,2-b]indazole-3-carbonitrile Derivatives
Shinde and Jeong (2016) conducted research on the synthesis of tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives. These derivatives, containing both pyrimidine and indazole templates, are of interest due to their potential biological activity (Shinde & Jeong, 2016).
Carbenic Behaviour in Flash Pyrolysis
Reichen and Wentrup (1976) studied the flash pyrolysis of certain compounds, leading to the formation of indazoles. This research contributes to understanding the chemical behavior and transformations of indazole compounds under specific conditions (Reichen & Wentrup, 1976).
Inhibitory Effects on Nitric Oxide Synthases
Cottyn et al. (2008) explored the inhibitory effects of a series of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, on nitric oxide synthases. This study highlights the potential medical applications of indazole derivatives in regulating bodily functions (Cottyn et al., 2008).
Synthesis and Applications in Polymer Chemistry
Araya et al. (2020) investigated the synthesis of highly branched oligoethylenes using N,N-indazole derivative methallyl Ni(II) complexes. This study is significant for its implications in the field of polymer chemistry and material science (Araya et al., 2020).
Applications in Explosive Materials
Snyder et al. (2017) reported on the synthesis of tetrazolyl triazolotriazine, a compound related to indazoles, demonstrating potential as an insensitive high explosive. Such research is crucial for the development of safer and more stable explosive materials (Snyder et al., 2017).
Safety And Hazards
Direcciones Futuras
Indazole derivatives, including “1-Methyl-1h-indazole-3-carbonitrile”, are drawing more and more attention in medicinal chemistry as kinase inhibitors . Much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field may involve further exploration of the medicinal applications of indazole derivatives and the development of more efficient synthesis methods .
Propiedades
IUPAC Name |
1-methylindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPCFXLOLXYNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301061 | |
| Record name | 1-methyl-1h-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1h-indazole-3-carbonitrile | |
CAS RN |
31748-44-4 | |
| Record name | 31748-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-1h-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)










